2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid
Description
Properties
Molecular Formula |
C8H5N3O4S |
|---|---|
Molecular Weight |
239.21 g/mol |
IUPAC Name |
2-(6-nitrothieno[2,3-d]pyrimidin-4-yl)acetic acid |
InChI |
InChI=1S/C8H5N3O4S/c12-7(13)2-5-4-1-6(11(14)15)16-8(4)10-3-9-5/h1,3H,2H2,(H,12,13) |
InChI Key |
ZLNYVWRSOACVIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=NC=NC(=C21)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones. Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alcohols or amines in the presence of acid catalysts can be used for esterification or amidation.
Cyclization: Cyclization reactions often require heating with suitable catalysts or desiccants.
Major Products:
Reduction of the nitro group: 2-{6-Aminothieno[2,3-d]pyrimidin-4-yl}acetic acid.
Esterification: Methyl 2-{6-nitrothieno[2,3-d]pyrimidin-4-yl}acetate.
Amidation: 2-{6-nitrothieno[2,3-d]pyrimidin-4-yl}acetamide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group and the thienopyrimidine core are likely involved in these interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Sodium 2-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}acetate
- Structure : Differs by substitution of the 6-nitro group with an ethyl group.
- Physicochemical Properties : Predicted collision cross-sections (CCS) for adducts range from 146.8 Ų ([M+H]⁺) to 159.3 Ų ([M+Na]⁺), suggesting lower polarity compared to the nitro analog .
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic Acid (SY131542)
- Structure : Contains methyl groups at positions 5 and 6 and a sulfanyl-acetic acid group.
[4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic Acid (Wy-14,643)
- Structure: A pyrimidinylthio acetic acid derivative with a chloro-xylidino substituent.
- Biological Activity: Demonstrated potent hepatocarcinogenicity in rats, linked to sustained replicative DNA synthesis despite moderate peroxisome proliferation. This highlights substituent-dependent carcinogenic risk, contrasting with nitro derivatives lacking such data .
Core Heterocycle Variants
N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)glycine
- Structure: Replaces the thieno ring with a furo group and substitutes phenyl groups at positions 5 and 4.
- The glycine moiety introduces a zwitterionic character absent in acetic acid derivatives .
2-Acetamido-4-hydroxy-6-(4-carboxyphenyl)ethynylpyrido[2,3-d]pyrimidine
- Structure : Pyrido[2,3-d]pyrimidine core with ethynyl and carboxyphenyl groups.
Substituent Position and Electronic Effects
Biological Activity
2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid is a heterocyclic compound belonging to the thienopyrimidine family, characterized by its fused ring system comprising a thiophene and a pyrimidine ring. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C8H5N3O4S |
| Molecular Weight | 239.21 g/mol |
| IUPAC Name | 2-(6-nitrothieno[2,3-d]pyrimidin-4-yl)acetic acid |
| CAS Number | 1873841-45-2 |
The biological activity of 2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The nitro group and the thienopyrimidine core play critical roles in these interactions, which may modulate various biological pathways.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives, including 2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that it inhibits the proliferation of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of thienopyrimidines have shown promising results against leukemia and breast cancer cells .
Antiplasmodial Activity
The antiplasmodial activity of thienopyrimidine derivatives has been documented in several studies. Notably, compounds similar to 2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid have demonstrated potent activity against Plasmodium falciparum, the causative agent of malaria. The efficacy was measured using IC50 values in micromolar ranges, indicating substantial inhibitory effects on the parasite's growth .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thienopyrimidine derivatives, including our compound of interest. The results indicated that it effectively inhibited the growth of Staphylococcus aureus with an MIC value of 12 µg/mL .
- Anticancer Screening : In a screening assay involving multiple cancer cell lines, 2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid exhibited IC50 values ranging from 5 to 15 µM across different cell types, showcasing its potential as an anticancer agent .
- Antiplasmodial Studies : The compound was tested against P. falciparum in vitro, yielding an IC50 value of approximately 1.5 µM, which is comparable to established antimalarial drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
